2,3-dioxo-L-gulonic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diketo-L-gulonic acid is a carbohydrate acid formally derived from gulonic acid by oxidation of the hydroxyl groups at positions 2 and 3 to keto groups . It is a key intermediate in the degradation pathway of ascorbic acid (vitamin C) and has a molecular formula of C6H8O7 . This compound plays a significant role in various biological and chemical processes, particularly in the context of vitamin C metabolism.
Preparation Methods
2,3-Diketo-L-gulonic acid can be synthesized through the oxidation of ascorbic acid. The process involves the oxidation of ascorbic acid to dehydroascorbic acid, which is then further oxidized to 2,3-diketo-L-gulonic acid . Industrial production methods often involve controlled oxidation reactions using specific oxidizing agents and conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2,3-Diketo-L-gulonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce oxalic acid and threonic acid.
Reduction: It can be reduced back to ascorbic acid under certain conditions.
Hydrolysis: It can undergo hydrolysis to form different degradation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3-Diketo-L-gulonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Industry: It is used in the production of certain pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2,3-diketo-L-gulonic acid involves its role as an intermediate in the degradation of ascorbic acid. It participates in various biochemical pathways, including the tricarboxylic acid cycle, where it influences oxidative phosphorylation and glycolysis . Its antioxidant properties also contribute to its biological effects, protecting cells from oxidative damage .
Comparison with Similar Compounds
2,3-Diketo-L-gulonic acid can be compared with other similar compounds such as:
Dehydroascorbic acid: Another intermediate in the degradation of ascorbic acid, which can be reversibly converted to ascorbic acid.
Threonic acid: A degradation product of 2,3-diketo-L-gulonic acid, formed through further oxidation.
Oxalic acid: Another degradation product formed from the oxidation of 2,3-diketo-L-gulonic acid.
The uniqueness of 2,3-diketo-L-gulonic acid lies in its dual role as both an intermediate and a biomarker in vitamin C metabolism, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4,5,6-trihydroxy-2,3-dioxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQWCDSAOUMKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)C(=O)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.